![molecular formula C18H18FNO5 B2441847 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1421505-37-4](/img/structure/B2441847.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, commonly referred to as BDP-9066, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BDP-9066 is a small molecule that belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). SERMs are compounds that interact with estrogen receptors in a tissue-specific manner, producing agonistic or antagonistic effects depending on the target tissue. BDP-9066 has been shown to have a high affinity for estrogen receptors and has the potential to be used in the treatment of various estrogen-related disorders.
Scientific Research Applications
Binding Characteristics of Peripheral Benzodiazepine Receptors Ligands
Research has identified ligands with selective affinity for peripheral benzodiazepine receptors, which are implicated in a range of physiological processes including inflammation, immunomodulation, and cell proliferation. For instance, studies on ligands like DAA1106 have shown their potential for imaging and studying peripheral benzodiazepine receptors in vivo, suggesting applications in neurological and psychiatric disorder research (Chaki et al., 1999).
Advanced Oxidation Chemistry
The advanced oxidation processes of compounds structurally related to acetaminophen, such as paracetamol, have been studied for their degradation pathways and the formation of nitrogenous and non-nitrogenous products. This research is crucial for understanding the environmental fate and toxicity of pharmaceuticals (Vogna et al., 2002).
Imaging Brain Peripheral Benzodiazepine Receptors
Compounds with selective affinity for peripheral benzodiazepine receptors have been developed for sensitive imaging of these receptors in the brain. This research is significant for diagnosing and understanding the progression of neurological diseases, highlighting the potential of such compounds in medical imaging and diagnostics (Briard et al., 2008).
Microbial Transformation of Plant Allelochemicals
Studies on the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals from agricultural crops have identified various degradation products. This research is key for exploiting the allelopathic properties of crops to develop natural herbicides and pest control methods (Fomsgaard et al., 2004).
Silylation and Properties of Heterocyclic Compounds
Investigations into the silylation of compounds like N-(2-hydroxyphenyl)acetamide have revealed the formation of silaheterocyclic compounds with potential applications in materials science and organic synthesis (Lazareva et al., 2017).
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c19-13-3-1-2-4-15(13)23-10-18(22)20-8-7-14(21)12-5-6-16-17(9-12)25-11-24-16/h1-6,9,14,21H,7-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRAWIUQBCPJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)COC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide |
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